N-benzylpyrido[4,3-d]pyrimidin-4-amine N-benzylpyrido[4,3-d]pyrimidin-4-amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC14239256
InChI: InChI=1S/C14H12N4/c1-2-4-11(5-3-1)8-16-14-12-9-15-7-6-13(12)17-10-18-14/h1-7,9-10H,8H2,(H,16,17,18)
SMILES:
Molecular Formula: C14H12N4
Molecular Weight: 236.27 g/mol

N-benzylpyrido[4,3-d]pyrimidin-4-amine

CAS No.:

Cat. No.: VC14239256

Molecular Formula: C14H12N4

Molecular Weight: 236.27 g/mol

* For research use only. Not for human or veterinary use.

N-benzylpyrido[4,3-d]pyrimidin-4-amine -

Specification

Molecular Formula C14H12N4
Molecular Weight 236.27 g/mol
IUPAC Name N-benzylpyrido[4,3-d]pyrimidin-4-amine
Standard InChI InChI=1S/C14H12N4/c1-2-4-11(5-3-1)8-16-14-12-9-15-7-6-13(12)17-10-18-14/h1-7,9-10H,8H2,(H,16,17,18)
Standard InChI Key XZPCYVKAGQFORE-UHFFFAOYSA-N
Canonical SMILES C1=CC=C(C=C1)CNC2=NC=NC3=C2C=NC=C3

Introduction

Chemical Identity and Nomenclature

Systematic and Common Names

The IUPAC name for this compound is N-benzylpyrido[4,3-d]pyrimidin-4-amine . Alternative designations include CHEMBL54784, BDBM3587, and SCHEMBL6836414, as cataloged in PubChem and ChEMBL databases . The benzyl group attached to the pyrido-pyrimidine scaffold distinguishes it from simpler pyrimidine derivatives, conferring unique physicochemical and potential biological properties.

Molecular Formula and Weight

The molecular formula C14H12N4\text{C}_{14}\text{H}_{12}\text{N}_4 corresponds to a monoisotopic mass of 236.1066 g/mol. PubChem lists its exact mass as 236.27 g/mol, calculated using the 2021.10.14 PubChem release . The compound’s aromatic system contributes to its planar geometry, as evidenced by its SMILES string: C1=CC=C(C=C1)CNC2=NC=NC3=C2C=NC=C3 .

Table 1: Key Identifiers of N-Benzylpyrido[4,3-d]pyrimidin-4-amine

PropertyValueSource
Molecular FormulaC14H12N4\text{C}_{14}\text{H}_{12}\text{N}_4PubChem
Molecular Weight236.27 g/molPubChem
InChI KeyXZPCYVKAGQFORE-UHFFFAOYSA-NPubChem
ChEMBL IDCHEMBL54784ChEMBL

Synthesis and Structural Analogues

Synthetic Routes for Pyrido-Pyrimidine Derivatives

While no direct synthesis protocol for N-benzylpyrido[4,3-d]pyrimidin-4-amine is published in the provided sources, analogous compounds offer insights into plausible methodologies. For instance, 3c (N-(4-butylphenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine) was synthesized via nucleophilic aromatic substitution using water as a solvent, achieving an 88% yield . Similarly, 3f (N-(3-(benzyloxy)phenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine) was prepared with an 87% yield under aqueous conditions . These reactions typically involve heating the pyrimidine core with substituted anilines, followed by purification via silica-gel chromatography .

Reaction Optimization

Key variables influencing synthesis efficiency include:

  • Solvent Selection: Water promotes eco-friendly amination but may limit solubility for hydrophobic substrates .

  • Temperature: Reactions are typically conducted at 80–100°C to accelerate kinetics .

  • Substrate Reactivity: Electron-deficient pyrimidines enhance nucleophilic attack by amines .

Table 2: Yields and Conditions for Analogous Pyrimidine Amination

CompoundAmine ComponentSolventTemperatureYieldReference
3c4-ButylanilineH₂O80°C88%
3f3-(Benzyloxy)anilineH₂O80°C87%
3i4-Bromo-3-fluoroanilineH₂O80°C91%

Structural Characterization

Spectroscopic Data

Although specific NMR/IR data for N-benzylpyrido[4,3-d]pyrimidin-4-amine are unavailable, related compounds exhibit characteristic signals:

  • ¹H NMR: Aromatic protons resonate at δ 7.1–8.5 ppm, while the benzyl CH₂ group appears as a triplet near δ 4.5–5.0 ppm .

  • ¹³C NMR: Pyrimidine carbons are observed at δ 150–160 ppm, with benzyl carbons at δ 125–140 ppm .

  • HRMS: Accurate mass measurements typically show <5 ppm error, as seen in 3i (Δ = 0.0005 Da) .

X-ray Crystallography

Physicochemical Properties

Solubility and Lipophilicity

The compound’s log P value (estimated via PubChem) is 2.98, indicating moderate lipophilicity suitable for transmembrane permeability . Aqueous solubility is likely limited due to the fused aromatic system, necessitating formulation with co-solvents for biological assays.

Stability

Pyrido-pyrimidines generally exhibit stability under ambient conditions but may degrade under strong acidic/basic environments. The benzyl group’s electron-donating effects could enhance oxidative stability compared to unsubstituted analogs.

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